molecular formula C6H10O2 B11720441 1-Methoxypent-4-yn-2-ol

1-Methoxypent-4-yn-2-ol

Cat. No.: B11720441
M. Wt: 114.14 g/mol
InChI Key: AHYRVNKHSDIXGZ-UHFFFAOYSA-N
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Description

1-Methoxypent-4-yn-2-ol is an organic compound with the molecular formula C6H10O2 It is a member of the alkynes family, characterized by the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxypent-4-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate aldehyde or ketone. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions . Another method involves the use of sodium acetylide and cinnamaldehyde in liquid ammonia, yielding the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in specialized reactors designed to handle the specific conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxypent-4-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alkenes or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted alkynes and alkenes.

Scientific Research Applications

1-Methoxypent-4-yn-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Methoxypent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Methoxypent-4-yn-2-ol is unique due to the presence of both a methoxy group and a triple bond, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

1-methoxypent-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYRVNKHSDIXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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